Boc-His(tau-Me)-OH

Peptide Synthesis Racemization Histidine Protection

Boc-His(tau-Me)-OH (CAS 61070-20-0) is a dual-protected histidine building block designed for critical coupling steps in Boc SPPS, where racemization must be suppressed. Unlike generic Boc-His(Boc)-OH or Fmoc-His(Trt)-OH, the τ-methyl group on the imidazole ring lowers the pKa, minimizing α-proton abstraction during carboxyl activation and reducing D-histidine incorporation from 3–5% to negligible levels. The N-α-Boc group provides orthogonal amine protection, while τ-methyl regioselectively shields the N-τ position to prevent N-π acylation during segment condensation. Essential for high-fidelity synthesis of histidine-containing peptides targeting metabolic disorders, enzyme inhibitors, and protein-ligand interaction studies. Order now to eliminate epimerization risk in your peptide synthesis workflow.

Molecular Formula C12H19N3O4
Molecular Weight 269.30 g/mol
Cat. No. B12318915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-His(tau-Me)-OH
Molecular FormulaC12H19N3O4
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O
InChIInChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)
InChIKeyUCKFPCXOYMKRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-His(tau-Me)-OH Procurement Guide: Differentiated Histidine Building Block for Precision Peptide Synthesis


Boc-His(tau-Me)-OH (CAS 61070-20-0) is a protected histidine derivative, specifically N-α-tert-butyloxycarbonyl-N-τ-methyl-L-histidine, utilized as a specialized building block in solid-phase peptide synthesis (SPPS) to mitigate racemization and side reactions inherent to the imidazole moiety [1]. This compound features dual protection: the Boc group masks the N-α amine, while the τ-methyl group caps the N-τ (or N-im-1) position of the imidazole ring, thereby suppressing nucleophilic catalysis and undesired acyl transfer during coupling [2].

Why Generic Histidine Derivatives Cannot Substitute for Boc-His(tau-Me)-OH in Critical Coupling Steps


Generic, unprotected histidine derivatives (e.g., Boc-His(Boc)-OH, Fmoc-His(Trt)-OH, or Z-His(Tos)-OH) are unsuitable for critical coupling steps where racemization must be suppressed. The τ-methyl group in Boc-His(tau-Me)-OH reduces the imidazole pKa, thereby minimizing α-proton abstraction during carboxyl activation, in contrast to unprotected analogs which exhibit 3-5% D-histidine incorporation [1]. This regioselective protection ensures that the N-τ position is shielded while the N-π site remains vulnerable to nucleophilic attack, leading to epimerization unless orthogonal protection is employed [2].

Quantitative Differentiation of Boc-His(tau-Me)-OH from Unprotected Histidine Analogs in Peptide Coupling


Racemization Suppression in Boc-His(tau-Me)-OH vs. Boc-His(π-Me)-OH and Boc-His(Boc)-OH During Segment Condensation

Boc-His(tau-Me)-OH suppresses racemization to ≤1% D-histidine during segment condensation compared to Boc-His(π-Me)-OH which exhibits 3-5% epimerization under mixed anhydride activation [1]. In contrast, Boc-His(Boc)-OH and Fmoc-His(Trt)-OH demonstrate 0.18% and >16% epimerization, respectively, under carbonyldiimidazole (CDI) coupling, whereas Boc-His(tau-Me)-OH maintains ≤0.18% racemization in DIC/HOBt mediated by 6-Cl-HOBt [2].

Peptide Synthesis Racemization Histidine Protection Solid-Phase Synthesis

Coupling Efficiency of Boc-His(tau-Me)-OH vs. Fmoc-His(π-Me)-OH in DIC-Mediated Segment Condensation

Boc-His(tau-Me)-OH achieves coupling efficiency of >94% in DIC/HOBt with 6-Cl-HOBt, whereas Fmoc-His(π-Me)-OH reaches 90% in CDI/DMF at 0-25°C, utilizing HOBt/DIC to minimize epimerization [1]. Boc-His(Boc)-OH and Boc-His(Trt)-OH exhibit 99% and 90% coupling, respectively, under mixed anhydride activation [2].

Coupling Efficiency Boc-His(tau-Me)-OH Fmoc-His(π-Me)-OH

Optimal Procurement and Industrial Application Scenarios for Boc-His(tau-Me)-OH in Precision Peptide Synthesis


Boc-His(tau-Me)-OH in Solid-Phase Peptide Synthesis (SPPS) for Metabolic Disorder Therapeutics

Boc-His(tau-Me)-OH is utilized as a key building block in solid-phase peptide synthesis (SPPS) to prepare histidine-containing peptides targeting metabolic disorders. The τ-methyl group shields the N-τ position during coupling, while the Boc group protects the N-α amine during deprotection [1]. This enables efficient synthesis of peptides containing ester and thioester moieties, minimizing aspartimide formation and suppressing D-histidine incorporation. This matters because regioselective N-τ protection prevents N-π acylation, thereby reducing racemization during segment condensation [2].

Boc-His(tau-Me)-OH in Drug Development for Enzyme Inhibitor Design

Boc-His(tau-Me)-OH serves as a precursor for the synthesis of biologically active compounds, particularly in the development of drugs targeting metabolic disorders. Its protective Boc group allows for selective reactions, enhancing the efficiency of peptide assembly [1]. This compound is instrumental in the exploration of protein-ligand interactions and the design of enzyme inhibitors, highlighting its versatility in complex biochemical investigations [2].

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